1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid

CAS No.: 876866-50-1

Cat. No.: VC2024008

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 876866-50-1 |

|---|---|

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C10H15NO3/c12-9(7-1-2-7)11-5-3-8(4-6-11)10(13)14/h7-8H,1-6H2,(H,13,14) |

| Standard InChI Key | CGVFHSAITNHPHR-UHFFFAOYSA-N |

| SMILES | C1CC1C(=O)N2CCC(CC2)C(=O)O |

| Canonical SMILES | C1CC1C(=O)N2CCC(CC2)C(=O)O |

Introduction

Chemical Properties

Molecular Structure and Formula

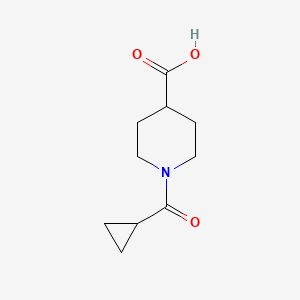

The molecular structure of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid can be described using various chemical notations:

-

Molecular Formula: C₁₀H₁₅NO₃

-

Molecular Weight: 197.23 g/mol

-

IUPAC Name: 1-(cyclopropanecarbonyl)piperidine-4-carboxylic acid

The compound's structure includes:

-

A cyclopropane ring attached to a carbonyl group.

-

A piperidine ring with a carboxylic acid substituent at the fourth position.

Physical Properties

The physical properties of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid are summarized below:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 413.7 ± 38.0 °C (predicted) | |

| Density | 1.312 ± 0.06 g/cm³ (predicted) | |

| pKa | 4.48 ± 0.20 (predicted) | |

| Appearance | White powder |

Chemical Stability

The compound is chemically stable under standard laboratory conditions but may degrade when exposed to extreme heat or reactive chemicals. It should be stored in a cool, dry place to maintain its integrity .

Solubility

Although specific solubility data for this compound is limited, its carboxylic acid group suggests it may exhibit moderate solubility in polar solvents such as water and alcohols.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 1-(Cyclopropylcarbonyl)piperidine-4-carboxylic acid typically involves multi-step organic reactions starting from readily available precursors such as piperidine derivatives and cyclopropanecarbonyl chloride.

General Synthesis Route:

-

Preparation of Cyclopropanecarbonyl Chloride: Cyclopropanecarbonic acid is treated with thionyl chloride or oxalyl chloride to produce cyclopropanecarbonyl chloride.

-

N-Acylation Reaction: Piperidine is reacted with cyclopropanecarbonyl chloride under basic conditions to form N-cyclopropanecarbonylpiperidine.

-

Carboxylation: The resulting intermediate undergoes selective carboxylation at the fourth position of the piperidine ring using carbon dioxide or related reagents.

This synthetic pathway highlights the versatility of piperidine derivatives as building blocks in organic chemistry.

Industrial Production Scale

The compound is produced on small to medium scales for research purposes and as an intermediate in pharmaceutical manufacturing . It is available in purities exceeding 97% and can be supplied in quantities ranging from milligrams to kilograms .

Applications

Pharmaceutical Research

Piperidine derivatives, including this compound, are widely used in pharmaceutical research due to their potential biological activities:

-

Drug Discovery: The rigid cyclopropane ring can enhance receptor selectivity and metabolic stability, making it a valuable scaffold for drug design.

-

Intermediate in Synthesis: It serves as a precursor for synthesizing complex molecules with therapeutic potential.

Organic Synthesis

The compound's functional groups make it an excellent reagent for constructing more complex molecules:

-

The carboxylic acid group allows for esterification or amidation reactions.

-

The cyclopropanecarbonyl moiety introduces steric effects that can influence reaction outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume